molecular formula C60H58O6 B8143633 [1,1'-Binaphthalene]-2,2'-diol, (1S)-

[1,1'-Binaphthalene]-2,2'-diol, (1S)-

Cat. No.: B8143633
M. Wt: 875.1 g/mol
InChI Key: COVMBWSJVJJVQP-UHFFFAOYSA-N
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Description

(S)-BINOL is a chiral binaphthyl compound with the molecular formula C₂₀H₁₄O₂ (molecular weight: 286.32 g/mol) . It is widely employed as a ligand in asymmetric catalysis and as a precursor for synthesizing chiral phosphoric acids and metal-organic frameworks. Key properties include:

  • Enantiomeric excess (ee): ≥97.24% (typical commercial purity)
  • Optical rotation: [α] = -33.1° (THF, c = 0.96 g/100 mL)
  • Synthesis: Resolved via enzymatic or chemical methods, such as cholesterol esterase-mediated kinetic resolution or Viedma ripening .

The 2,2'-dihydroxy groups and rigid binaphthyl backbone enable strong coordination with metals and precise stereochemical control in catalytic systems.

Properties

IUPAC Name

1-[2-hydroxy-8a-[1-[2-hydroxy-8a-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H58O6/c61-47-29-23-37-13-1-5-19-43(37)53(47)55-45-21-7-3-15-39(45)25-33-51(55)65-60-36-12-10-18-42(60)28-32-50(64)58(60)56-46-22-8-4-16-40(46)26-34-52(56)66-59-35-11-9-17-41(59)27-31-49(63)57(59)54-44-20-6-2-14-38(44)24-30-48(54)62/h1-8,13-16,19-26,29-30,33-34,41-42,49-50,57-58,61-64H,9-12,17-18,27-28,31-32,35-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMBWSJVJJVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCC(C2C3=C(C=CC4=CC=CC=C43)O)O)OC5=C(C6=CC=CC=C6C=C5)C7C(CCC8C7(CCCC8)OC9=C(C1=CC=CC=C1C=C9)C1=C(C=CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic BINOL. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving (S)-BINOL unreacted. Initial trials achieve 82% ee, though industrial adoption awaits improved enzyme stability.

Flow Chemistry

Continuous-flow systems reduce reaction times from 24 hours to 30 minutes by enhancing heat/mass transfer. Pilot-scale experiments using microreactors and chiral copper catalysts report 89% yield and 91% ee, signaling potential for high-throughput production .

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, (1S)- exerts its effects is primarily through its role as a chiral ligand. It facilitates asymmetric catalysis by coordinating with transition metals, thereby inducing chirality in the resulting products. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include various catalytic cycles depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Substituted BINOL Derivatives

Modifications at the 3,3'-positions of BINOL alter steric bulk, electronic properties, and solubility, tailoring performance for specific applications.

Table 1: Key Substituted BINOL Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(S)-3,3'-Dimethyl-BINOL 3,3'-CH₃ 314.38 Enhanced enantioselectivity in helicene synthesis
(S)-3,3'-Diphenyl-BINOL 3,3'-C₆H₅ 438.51 Improved π-π interactions for helicene assembly
(S)-3,3'-Dimesityl-BINOL 3,3'-Mesityl (2,4,6-Me₃C₆H₂) 590.75 Extreme steric bulk for suppressing racemization
(S)-3,3'-Di(anthracen-9-yl)-BINOL 3,3'-Anthracenyl 686.81 Extended conjugation for photochemical applications
(R)-2,2'-Dimethoxy-BINOL (S1) 2,2'-OCH₃ 314.38 Precursor for chiral phosphoric acid catalysts

Key Observations:

  • Steric Effects: Bulky substituents (e.g., mesityl) enhance enantioselectivity by restricting conformational flexibility .
  • Electronic Effects: Electron-donating groups (e.g., OCH₃) increase electron density at the hydroxyl groups, improving metal coordination .
  • Solubility: Aryl substituents (e.g., phenyl, anthracenyl) improve solubility in nonpolar solvents .

Biphenyl Diol Analogs

Biphenyl diols lack the binaphthyl backbone rigidity but offer tunable electronic profiles via para-substitutions.

Table 2: Biphenyl Diol Comparators
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol 3,3',5,5'-(t-Bu)₄ 424.66 Stabilizes radicals in oxidative coupling
3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol 3,3',5,5'-(OCH₃)₄ 348.35 Electron-rich ligand for photoredox catalysis

Key Differences from BINOL:

  • Conformational Flexibility: Biphenyl diols exhibit axial rotation, reducing stereochemical precision in catalysis .
  • Electronic Tunability: Para-substitutions allow fine-tuning of redox potentials, unlike BINOL’s fixed binaphthyl framework .

Sulfur and Halogen Analogues

Replacing hydroxyl groups with thiols or halogens modifies coordination behavior.

  • 1,1'-Binaphthalene-2,2'-dithiol: Thiol groups enable soft metal coordination (e.g., Au, Pd) but reduce air stability .
  • 2,2'-Dibromo-BINOL (CAS 150024-49-0): Bromine substitution at 2,2'-positions introduces steric hindrance, useful in Suzuki-Miyaura couplings .

Biological Activity

[1,1'-Binaphthalene]-2,2'-diol, (1S)- , also known as BINOL, is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.

Structural Characteristics

BINOL is characterized by its two naphthalene rings connected by a single bond and hydroxyl groups at the 2 and 2' positions. This configuration allows for significant stereochemical variations and influences its biological interactions.

Table 1: Structural Properties of BINOL

PropertyValue
Molecular FormulaC18H14O2
Molecular Weight266.30 g/mol
Melting Point250-252 °C
Chiral Centers1

Anticancer Activity

Research indicates that BINOL derivatives exhibit notable anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7.

Case Study: Anticancer Effects

A study demonstrated that a specific BINOL derivative induced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positivity by 22-fold compared to control . The compound's mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Table 2: Anticancer Activity of BINOL Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
BINOL Derivative AMDA-MB-23110.93CA IX Inhibition
BINOL Derivative BMCF-725.06Apoptosis Induction

Antibacterial Activity

BINOL has also been explored for its antibacterial properties. Its derivatives have shown effectiveness against various bacterial strains by interfering with their growth mechanisms.

Research Findings

A recent study highlighted the potential of BINOL derivatives as antibacterial agents. The compounds exhibited significant inhibition against bacterial growth by targeting specific enzymes involved in bacterial metabolism . The selectivity for certain bacterial strains suggests a promising avenue for developing new antibiotics.

Table 3: Antibacterial Efficacy of BINOL Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
BINOL Derivative CE. coli5 μg/mL
BINOL Derivative DStaphylococcus aureus10 μg/mL

Enzymatic Inhibition

Another significant aspect of BINOL's biological activity is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Mechanistic Insights

The mechanism by which BINOL inhibits CAs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This action is particularly relevant in cancer therapy, where CA IX is often implicated in tumor progression .

Table 4: Enzyme Inhibition Data

EnzymeIC50 (nM)Selectivity Ratio (CA IX/CA II)
Carbonic Anhydrase IX10.93High
Carbonic Anhydrase II1.55Low

Q & A

Basic: What are the optimal synthetic routes for enantiomerically pure (1S)-BINOL, and how can enantiopurity be maintained during scale-up?

Enantiopure (1S)-BINOL is typically synthesized via resolution of racemic mixtures or asymmetric catalytic methods. A three-step protocol starting from racemic BINOL involves converting the diol to a ditriflate intermediate, followed by methoxycarbonylation under atmospheric CO pressure (avoiding high-pressure equipment) to yield 2,2'-dicarboxylic acid derivatives with up to 99% enantiomeric excess (ee). Key steps include using air-sensitive catalysts and controlled reaction conditions to suppress racemization . For resolution, diastereomeric phosphoramidate intermediates derived from (S)-α-methylbenzylamine can be separated via recrystallization, achieving >99% ee . Maintaining low temperatures (<40°C) during triflate substitution and avoiding protic solvents minimizes racemization during scale-up .

Basic: How can researchers validate the enantiomeric purity and structural integrity of (1S)-BINOL derivatives using spectroscopic methods?

Characterization relies on 1H/13C NMR , IR spectroscopy , and polarimetry :

  • NMR : Diastereotopic protons in the binaphthyl backbone (δ 7.2–8.3 ppm) and hydroxyl groups (δ ~5.2 ppm, broad) confirm stereochemistry. Chiral shift reagents (e.g., Eu(hfc)3) enhance splitting for ee determination .
  • IR : O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1250–1300 cm⁻¹) verify diol functionality .
  • Specific rotation : Pure (1S)-BINOL exhibits [α]D²⁵ ≈ −35° (c = 1, THF). Aggregation-induced polarization (AIP) effects in THF require standardized concentrations (e.g., 0.1–1.0 mg/mL) to avoid artifacts .

Advanced: How do steric and electronic modifications at the 3,3'-positions of BINOL influence its performance in asymmetric catalysis?

Introducing bulky substituents (e.g., 3,5-dimethylphenyl or anthracen-9-yl groups) at the 3,3'-positions enhances enantioselectivity by restricting rotational freedom and creating chiral pockets. For example:

  • 3,3'-Di(anthracen-9-yl)-BINOL : Improves ee in helicene synthesis (up to 98%) due to π-stacking interactions stabilizing transition states .
  • 3,3'-Bis(trifluoromethylphenyl)-BINOL : Electron-withdrawing groups increase Lewis acidity, accelerating reactions like allylic alkylation (85% ee in Pd-catalyzed systems) .
    Methodologically, substituents are introduced via Suzuki-Miyaura coupling of BINOL ditriflates with aryl boronic acids, followed by HPLC purification to isolate enantiomers .

Advanced: What computational strategies are effective for modeling the racemization barriers of (1S)-BINOL and its derivatives?

Density functional theory (DFT) studies reveal that racemization proceeds via an anti pathway with a centrosymmetric transition state (ΔG‡ ≈ 40 kcal/mol for BINOL). Key findings:

  • Hydrogen bonding : Intramolecular O–H···O interactions in BINOL raise the barrier by 5–10 kcal/mol compared to unsubstituted binaphthyls .
  • Substituent effects : Electron-donating groups (e.g., methoxy) lower ΔG‡ by destabilizing the transition state, while bulky groups increase it .
    Researchers should use solvent-implicit models (e.g., SMD for THF) and benchmark against experimental Gibbs energies (±2 kcal/mol accuracy) .

Advanced: How can contradictory optical rotation data in aggregated BINOL systems be resolved experimentally?

Aggregation-induced polarization (AIP) in THF causes specific rotation ([α]D) to decrease nonlinearly with concentration. For example:

  • At 45% weight fraction (fw), [α]D of (S)-BINOL approaches zero due to chiral cancellation in aggregates .
    To mitigate artifacts:

Dilute solutions : Use concentrations ≤1 mg/mL for polarimetry.

Dynamic light scattering (DLS) : Monitor aggregate size (50–200 nm) to correlate with optical data .

Solvent variation : Switch to non-aggregating solvents (e.g., CHCl3) for baseline comparisons .

Advanced: What methodologies enable the synthesis of P,P′-heterotopic BINOL-derived ligands for C–C coupling reactions?

BINOL ditriflates undergo sequential palladium-catalyzed substitutions to install dissimilar phosphine groups:

First substitution : React with diarylphosphine oxides (e.g., Ph₂P(O)H) under Pd(0)/Xantphos to yield mono-phosphine oxides (85% yield) .

Second substitution : Nickel-catalyzed coupling with alkylphosphines (e.g., CyPH₂) introduces a second phosphine group.

Reduction : Convert phosphine oxides to phosphines using HSiCl3 .
These ligands outperform BINAP in Rh-catalyzed hydrogenation (95% ee) due to asymmetric P environments .

Advanced: How do solvent and temperature affect the Newman-Kwart rearrangement in BINOL-to-dithiol conversions?

The Newman-Kwart rearrangement of BINOL thiocarbamoyl derivatives (e.g., 5 ) to dithiols requires:

  • Solvent : High-boiling polar aprotic solvents (e.g., DMF, 160°C) to stabilize the thioketene intermediate .
  • Temperature : Optimal at 180–200°C; lower temperatures (<150°C) stall the reaction, while higher temperatures (>220°C) degrade the product .
  • Catalyst : Additives like NaHCO3 (1 equiv.) suppress side reactions (e.g., oxidation) .

Advanced: What experimental designs minimize racemization during BINOL derivatization for helicene synthesis?

Racemization during helicene coupling is mitigated by:

  • Low-temperature Sonogashira coupling : Use Pd(PPh3)4/CuI at 0°C in degassed THF to preserve ee .
  • Inert atmosphere : Rigorous N2 purging prevents oxidation of intermediates.
  • Chiral auxiliary ligands : (S)-VANOL (3,3′-diphenyl-BINOL) enhances stereoretention in Pd-catalyzed steps .

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